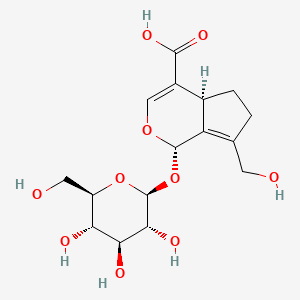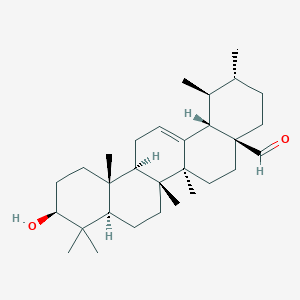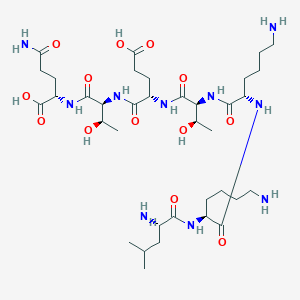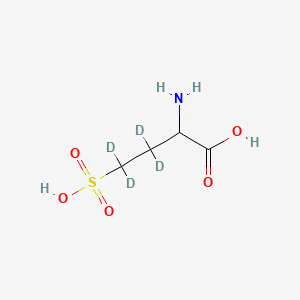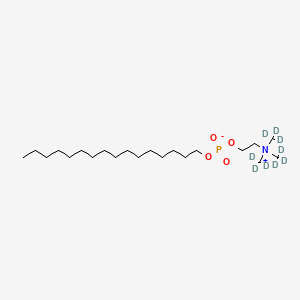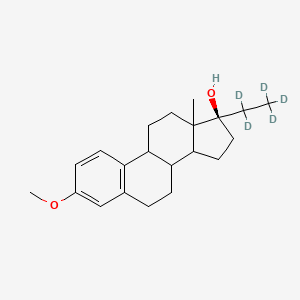
Givinostat impurity 5-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Givinostat impurity 5-d4 is a deuterated form of Givinostat impurity 5. Givinostat itself is a histone deacetylase inhibitor that has been developed for the treatment of various diseases, including muscular dystrophy and polycythemia vera. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Givinostat.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Givinostat impurity 5-d4 involves the incorporation of deuterium atoms into the molecular structure of Givinostat impurity 5. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Givinostat impurity 5-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions can involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Givinostat impurity 5-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Givinostat, including absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites of Givinostat.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential therapeutic applications.
Chemical Research: this compound is used in chemical research to study its reactivity and interactions with other compounds.
Wirkmechanismus
Givinostat impurity 5-d4, like Givinostat, exerts its effects by inhibiting histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene transcription. By inhibiting these enzymes, this compound can promote the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene transcription. This mechanism is particularly relevant in the treatment of diseases where aberrant gene expression plays a role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cancer.
Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma.
Belinostat: A histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness
Givinostat impurity 5-d4 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, providing valuable insights into its behavior in biological systems.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
182.21 g/mol |
IUPAC-Name |
4-acetamido-2,3,5,6-tetradeuteriobenzamide |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)/i2D,3D,4D,5D |
InChI-Schlüssel |
XVVYSVVBPMJRAB-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])NC(=O)C)[2H] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


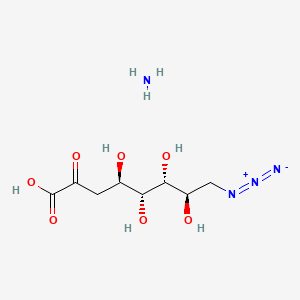

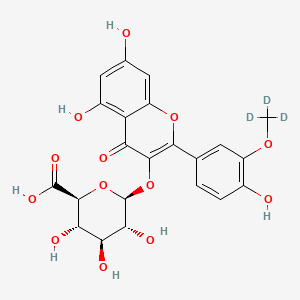
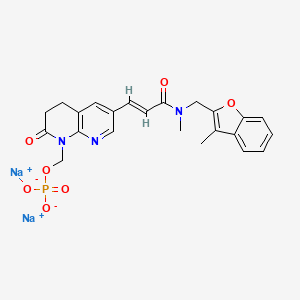
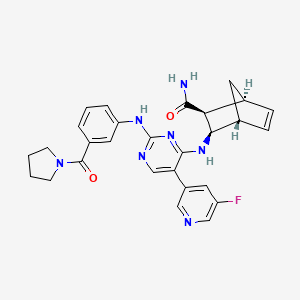
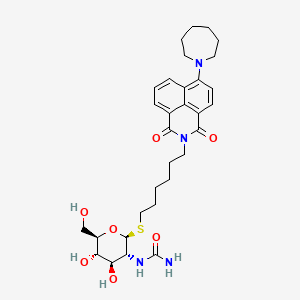
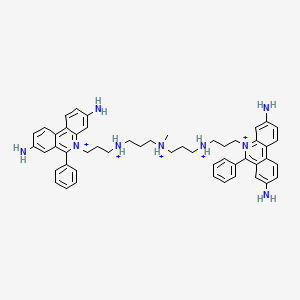
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
